2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile
Overview
Description
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile is a halogenated dicyanobenzene-based compound known for its unique properties, including thermally activated delayed fluorescence (TADF).
Preparation Methods
The synthesis of 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile typically involves the reaction of diphenylamine with a halogenated dicyanobenzene precursor under specific conditions. One common method includes dissolving the precursor in ethanol, exposing it to air at ambient temperature, and triggering the reaction with a blue light-emitting diode (LED) as a renewable energy source . This method is both energy-efficient and environmentally friendly, making it suitable for industrial-scale production.
Chemical Reactions Analysis
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light and specific photocatalysts.
Reduction: Reduction reactions can be induced under controlled conditions, typically involving electron transfer processes.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to form substituted products.
Common reagents used in these reactions include blue LED light, specific photocatalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile has a wide range of scientific research applications:
Biology: The compound’s unique fluorescence properties make it useful in biological imaging and as a probe for studying biological processes.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile involves its ability to undergo single-electron transfer (SET) processes when exposed to visible light. This property is attributed to its thermally activated delayed fluorescence (TADF), which allows the compound to act as an efficient photosensitizer. The molecular targets and pathways involved include the interaction with electron donors and acceptors, facilitating various photoredox reactions .
Comparison with Similar Compounds
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile can be compared with other similar compounds, such as:
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): Another donor-acceptor fluorophore with excellent redox properties and chemical stability.
Tris(2,4,6-trichlorophenyl)methyl radicals: Known for their intramolecular charge transfer interactions and photothermal conversion properties.
The uniqueness of this compound lies in its combination of TADF and efficient single-electron transfer capabilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-fluoro-2,4,6-tris(N-phenylanilino)benzene-1,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30FN5/c45-41-43(49(35-23-11-3-12-24-35)36-25-13-4-14-26-36)39(31-46)42(48(33-19-7-1-8-20-33)34-21-9-2-10-22-34)40(32-47)44(41)50(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGRXVMGBHYMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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